BenchChemオンラインストアへようこそ!

2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Lipophilicity Hansch parameter Drug design

Prioritize CAS 2034621-25-3 for kinase-targeted screening libraries where moderate lipophilicity is critical. Its unique ortho-SCF₂H group (π=0.68) strategically reduces promiscuous inhibition risk compared to -SCF₃ analogs (π=1.44), while retaining cellular permeability. This scaffold's hydrogen-bond donor capability enables probing of distal residue engagement, a dimension absent in alkylthio or trifluoromethylthio variants. Ideal for DDR1, PI3Kδ, and FUBP1 programs seeking a metabolically tunable, non-hinge-binding chemotype.

Molecular Formula C14H10F2N4OS
Molecular Weight 320.32
CAS No. 2034621-25-3
Cat. No. B2534049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
CAS2034621-25-3
Molecular FormulaC14H10F2N4OS
Molecular Weight320.32
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)SC(F)F
InChIInChI=1S/C14H10F2N4OS/c15-14(16)22-11-4-2-1-3-10(11)13(21)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,14H,(H,19,21)
InChIKeyCSVRNKONTKEFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((Difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-25-3): Chemical Class and Core Structural Identity for Research Procurement


2-((Difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-25-3, molecular formula C₁₄H₁₀F₂N₄OS, MW 320.32) belongs to the pyrazolo[1,5-a]pyrimidine benzamide class—a scaffold extensively validated as a privileged kinase-inhibitory chemotype [1]. The compound features an ortho-difluoromethylthio (–SCF₂H) substituent on the benzamide ring, distinguishing it from trifluoromethylthio (–SCF₃), alkylthio, and unsubstituted benzamide analogs. Pyrazolo[1,5-a]pyrimidine benzamides have demonstrated potent inhibition of discoidin domain receptor 1 (DDR1) with IC₅₀ values as low as 6.8 nM and oral bioavailabilities up to 67.4% in lead series [2], establishing the class as relevant for kinase-targeted drug discovery programs. This compound is supplied as a research-grade screening compound (typical purity ≥95%) for non-human investigational use.

Why In-Class Pyrazolo[1,5-a]pyrimidine Benzamides Cannot Be Interchanged with 2-((Difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide


Within the pyrazolo[1,5-a]pyrimidine benzamide family, the ortho-substituent on the benzamide ring is a critical determinant of physicochemical and pharmacological behavior. The –SCF₂H group in this compound (CAS 2034621-25-3) confers a Hansch lipophilicity parameter (π = 0.68) that is substantially lower than the –SCF₃ group (π = 1.44) and only marginally higher than a methyl group (π = 0.56) [1]. This moderate lipophilicity profile directly impacts membrane permeability, metabolic stability, and off-target binding propensity relative to –SCF₃ analogs. Furthermore, the –SCF₂H proton possesses weak acidity (pKₐ estimated in the range that enables hydrogen-bond donation), a property absent in –SCF₃, –SCH₃, and –SCH₂CH₃ analogs [2]. Generic substitution with an unsubstituted, alkylthio, or trifluoromethylthio benzamide analog would therefore alter both the lipophilicity-driven pharmacokinetic behavior and the hydrogen-bonding pharmacophore, potentially abolishing target engagement or introducing unpredictable selectivity profiles. The quantitative evidence below substantiates why procurement specifications must match the exact –SCF₂H substitution pattern.

Quantitative Differentiation Evidence for 2-((Difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide vs. Closest Analogs


Lipophilicity Tuning: –SCF₂H (π = 0.68) vs. –SCF₃ (π = 1.44) – A 2.1-Fold Reduction in Hansch Hydrophobicity

The ortho-difluoromethylthio (–SCF₂H) group in CAS 2034621-25-3 exhibits a Hansch lipophilicity parameter π = 0.68, which is 2.1-fold lower than the trifluoromethylthio (–SCF₃) group (π = 1.44) [1]. This places –SCF₂H lipophilicity close to a methyl group (π = 0.56) rather than the extremely lipophilic –SCF₃ group, which is among the most hydrophobic substituents used in medicinal chemistry [2]. This quantitative lipophilicity difference translates into predictably lower logD₇.₄, reduced plasma protein binding, and decreased phospholipidosis risk relative to –SCF₃-substituted pyrazolo[1,5-a]pyrimidine benzamides [1].

Lipophilicity Hansch parameter Drug design Physicochemical property

Hydrogen-Bond Donor Capability: –SCF₂H as a Lipophilic H-Bond Donor vs. –SCF₃ and –SCH₂CH₃ Which Cannot Donate

The –SCF₂H group is recognized as a lipophilic hydrogen-bond donor due to the weak acidity of the –CF₂H proton (pKₐ estimated ~25–30 in DMSO, enabling H-bond donation to appropriate acceptors in enzyme binding pockets), a property entirely absent in –SCF₃ [1]. The –SCF₂H group is considered a bioisostere of hydroxyl (–OH) and thiol (–SH) groups, capable of engaging in hydrogen-bond interactions with heteroatoms in enzyme active sites [2]. The closest commercially available analog, 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034620-94-3), bears a –SCH₂CH₃ group that lacks any hydrogen-bond donor functionality, while the –SCF₃ analog (not identified in commercial databases for this scaffold) would similarly lack H-bond donor capability.

Hydrogen bonding Binding selectivity Pharmacophore SCF2H

Metabolic Stability Tunability: –SCF₂H Enables Easier Regulation of Metabolic Stability vs. Metabolically Resilient –SCF₃

The –SCF₂H group is explicitly described as 'less stable to acidic or basic environments than its analogue trifluoromethylthio group (–SCF₃), making it easier to regulate the metabolic stability of drug molecules' [1]. In contrast, –SCF₃ is prized for its high chemical and metabolic stability, which can be advantageous for half-life extension but disadvantageous when metabolic clearance is desired to avoid accumulation [2]. This differential stability profile means that CAS 2034621-25-3 offers medicinal chemists a 'tunable' metabolic liability window: the –SCF₂H group can be strategically deployed when moderate metabolic lability is desired, whereas –SCF₃ analogs are committed to high stability regardless of context.

Metabolic stability Pharmacokinetics Drug metabolism Fluoroalkyl group

Structural Differentiation from Closest Commercial Analog: –SCF₂H vs. –SCH₂CH₃ in 2-Substituted-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamides

The closest commercially cataloged structural analog to CAS 2034621-25-3 is 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034620-94-3, MW 298.36) . The two compounds share an identical pyrazolo[1,5-a]pyrimidin-6-yl benzamide core and differ only in the ortho-thioether substituent: –SCF₂H (MW 320.32) vs. –SCH₂CH₃ (MW 298.36). The –SCF₂H group introduces two fluorine atoms that increase molecular weight by 22 Da, reduce lipophilicity relative to what an –SCF₃ group would provide, and add hydrogen-bond donor capability absent in the ethylthio analog. The electron-withdrawing effect of –SCF₂H (σₘ and σₚ values are lower than –SCF₃ but higher than –SCH₂CH₃) also modulates the electronic character of the benzamide ring, potentially affecting amide bond geometry and target binding.

Structural analog SAR Closest comparator Ortho-substitution

Class-Level Kinase Inhibition Benchmark: Pyrazolo[1,5-a]pyrimidine Benzamides as Potent DDR1 Inhibitors (IC₅₀ 6.8–7.0 nM)

Pyrazolo[1,5-a]pyrimidine benzamides have been validated as potent and selective DDR1 kinase inhibitors. The lead compounds 7rh and 7rj from the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series inhibited DDR1 enzymatic activity with IC₅₀ values of 6.8 nM and 7.0 nM respectively, with Kd = 0.6 nM for 7rh and selectivity scores S(35) = 0.035 and S(10) = 0.008 against a panel of 455 kinases [1]. These compounds additionally demonstrated oral bioavailability of 67.4% and 56.2% [1]. While CAS 2034621-25-3 is a structurally distinct analog (direct amide linkage rather than ethynyl linker; –SCF₂H substitution), it shares the pyrazolo[1,5-a]pyrimidin-6-yl benzamide pharmacophore that underlies this potent kinase-inhibitory activity. The class has also produced PI3Kδ inhibitors with IC₅₀ values ranging from 0.018 to 1.892 μM [2].

Kinase inhibition DDR1 Anticancer Lead series

Optimal Research and Procurement Application Scenarios for 2-((Difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-25-3)


Kinase-Focused Hit-Finding Library Design Requiring Moderate Lipophilicity

Based on the Hansch lipophilicity evidence (π = 0.68 for –SCF₂H vs. 1.44 for –SCF₃) [1], CAS 2034621-25-3 is ideally suited for inclusion in kinase-targeted screening libraries where compound logD must be kept below thresholds associated with promiscuous inhibition (typically logD₇.₄ < 3.5). The moderate lipophilicity of –SCF₂H reduces the risk of non-specific hydrophobic aggregation and phospholipidosis compared to –SCF₃-substituted analogs, while retaining sufficient membrane permeability for cellular target engagement. Programs targeting DDR1 [2], PI3Kδ [3], or FUBP1 [4] should prioritize this compound as a structurally differentiated entry point with a favorable developability profile.

SAR Exploration of Ortho-Benzamide Hydrogen-Bond Pharmacophore in Transcription Factor and Kinase Targets

The unique hydrogen-bond donor capability of the –SCF₂H group [1] makes CAS 2034621-25-3 a strategic probe for investigating whether an H-bond donor at the ortho-benzamide position can engage distal residues in target binding pockets. This is particularly relevant for FUBP1 inhibitors, where pyrazolo[1,5-a]pyrimidine benzamides have demonstrated target engagement (IC₅₀ = 11.0 μM for lead compound 6) [4], and for B-Raf kinase inhibitors where C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamides have shown non-hinge-binding modes . Analogs lacking H-bond donor functionality (e.g., –SCF₃, –SCH₂CH₃, –H) cannot probe this interaction dimension.

Metabolic Stability Tuning in Lead Optimization Campaigns

For drug discovery programs where the lead series exhibits excessive metabolic stability leading to unacceptable half-life or accumulation risk, CAS 2034621-25-3 provides a procurement-ready tool for introducing controlled metabolic lability. As documented in Accounts of Chemical Research [1], –SCF₂H is 'less stable to acidic or basic environments' and 'easier to regulate the metabolic stability' compared to –SCF₃. This compound can serve as a deliberate metabolic soft spot introduction strategy, complementing programs that have already established potency with –SCF₃ or alkylthio analogs and need to dial back metabolic stability without sacrificing the pyrazolo[1,5-a]pyrimidine benzamide pharmacophore.

Fluorinated Building Block for Late-Stage Diversification and Parallel Synthesis

CAS 2034621-25-3 can function as a synthetic intermediate for further derivatization. The –SCF₂H group is amenable to late-stage functionalization chemistries including oxidation to sulfoxide/sulfone derivatives . The pyrazolo[1,5-a]pyrimidine C-2, C-3, C-5, and C-7 positions remain available for further substitution, enabling parallel library synthesis. The compound's commercial availability at research scale (typically 1 mg to 1 g quantities) makes it a practical entry point for medicinal chemistry groups building focused libraries around the pyrazolo[1,5-a]pyrimidine benzamide scaffold, which has demonstrated productivity across multiple kinase targets including DDR1 (IC₅₀ 6.8 nM) [2], PI3Kδ (IC₅₀ 18 nM) [3], and RUVBL1/2 ATPase (IC₅₀ 6.0 μM) [5].

Quote Request

Request a Quote for 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.